

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of YH-306/HMPL-306

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Compound of Interest

Compound Name: YH-306

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This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of a novel investigational drug. Initial research indicates a potential ambiguity in the designation "**YH-306**." The majority of recent and clinical data points towards HMPL-306, a dual inhibitor of isocitrate dehydrogenase 1 and 2 (IDH1/2) mutants. Concurrently, literature also describes a preclinical compound named **YH-306**, a Focal Adhesion Kinase (FAK) pathway inhibitor for colorectal cancer. To ensure a thorough guide, this document will primarily focus on the clinical-stage HMPL-306, with a dedicated section summarizing the available preclinical data for the FAK inhibitor **YH-306**.

Part 1: HMPL-306 (Dual IDH1/2 Inhibitor)

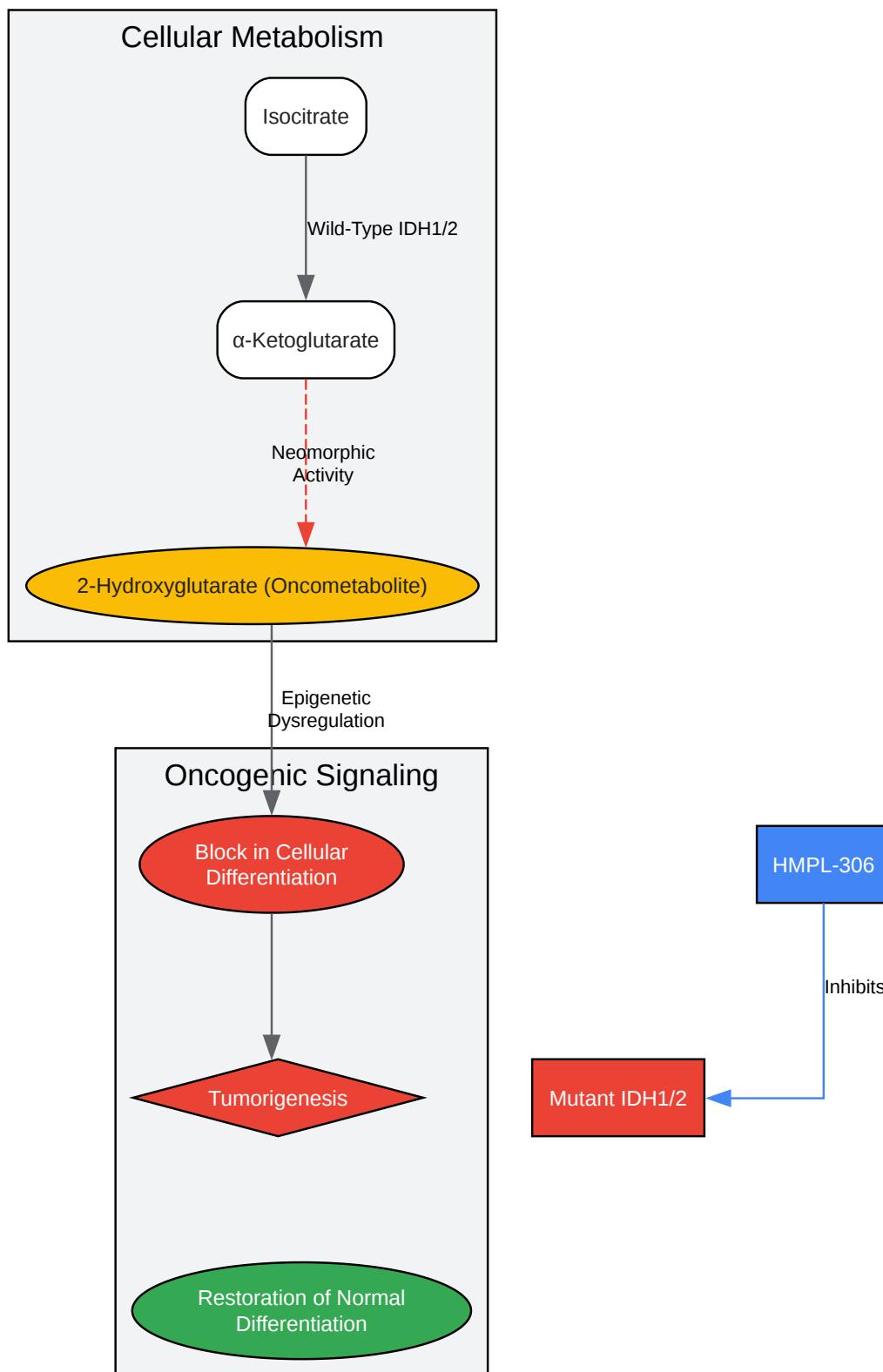
HMPL-306 is an orally administered, highly selective, and potent small-molecule dual inhibitor of mutant IDH1 and IDH2 enzymes.^{[1][2]} These mutations are drivers in various hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and glioma.^{[2][3]} HMPL-306 is designed to overcome resistance mechanisms like isoform switching that can occur with single IDH inhibitors.^[3]

Pharmacodynamics of HMPL-306

The mechanism of action of HMPL-306 is centered on its ability to selectively inhibit the mutant forms of IDH1 and IDH2 enzymes.^[2] In normal cells, these enzymes convert isocitrate to alpha-ketoglutarate (α-KG).^[2] However, mutated IDH enzymes gain a neomorphic function,

converting α -KG to the oncometabolite 2-hydroxyglutarate (2-HG).^{[2][4]} Elevated 2-HG levels disrupt cellular metabolism and epigenetic regulation, leading to impaired cell differentiation and promoting tumorigenesis.^{[2][5]} HMPL-306 blocks this aberrant activity, reducing 2-HG production and restoring normal cellular differentiation.^[2]

Preclinical studies have shown that HMPL-306 inhibits mutant IDH enzyme activities (IDH1R132H, IDH2R140Q, IDH2R172K) while having weaker effects on wild-type enzymes.^[6] In cellular assays, it suppresses 2-HG production, reduces histone methylation levels, and promotes the differentiation of malignant cells into mature, normal cells.^[6] This target inhibition, measured by the reduction in plasma 2-HG levels, was observed to be potent and durable in xenograft models.^[6] In a Phase 1 study, 2-HG inhibition in patients plateaued after approximately 28 days, increasing with the dose and reaching about 90% at doses of 150 mg or higher.^[1]

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Caption: Mechanism of action for HMPL-306, a dual IDH1/2 inhibitor.

Pharmacokinetics of HMPL-306

HMPL-306 has demonstrated favorable pharmacokinetic profiles in both preclinical and clinical studies.

Preclinical Pharmacokinetics: In rodent models, oral administration of HMPL-306 led to a remarkable decrease in 2-HG levels in both plasma and tumor tissues.^[6] The inhibition was noted to be more potent and lasting compared to single IDH1 or IDH2 inhibitors at equivalent doses.^[6] Notably, pharmacokinetic studies in rodents revealed high exposure of HMPL-306 in the brain and cerebrospinal fluid, suggesting its potential for treating central nervous system (CNS) tumors like gliomas.^[6]

Clinical Pharmacokinetics: Data from a Phase 1 study (NCT04272957) in patients with relapsed/refractory myeloid hematological malignancies provided key insights into the clinical PK of HMPL-306.^[7] Drug exposures in plasma increased with doses ranging from 25 mg to 250 mg.^[7] A separate Phase 1 study in patients with solid tumors (NCT04762602) showed that drug exposures were dose-proportional from 50 mg to 400 mg.^[1] The mean terminal half-life ($t_{1/2}$) was approximately 90-120 hours.^[7] Due to this long half-life, a steady state was achieved after 22 to 28 days of repeated daily dosing, with an accumulation of about 5-fold.^[1]
^[7]

Table 1: Summary of Clinical Pharmacokinetic Parameters for HMPL-306

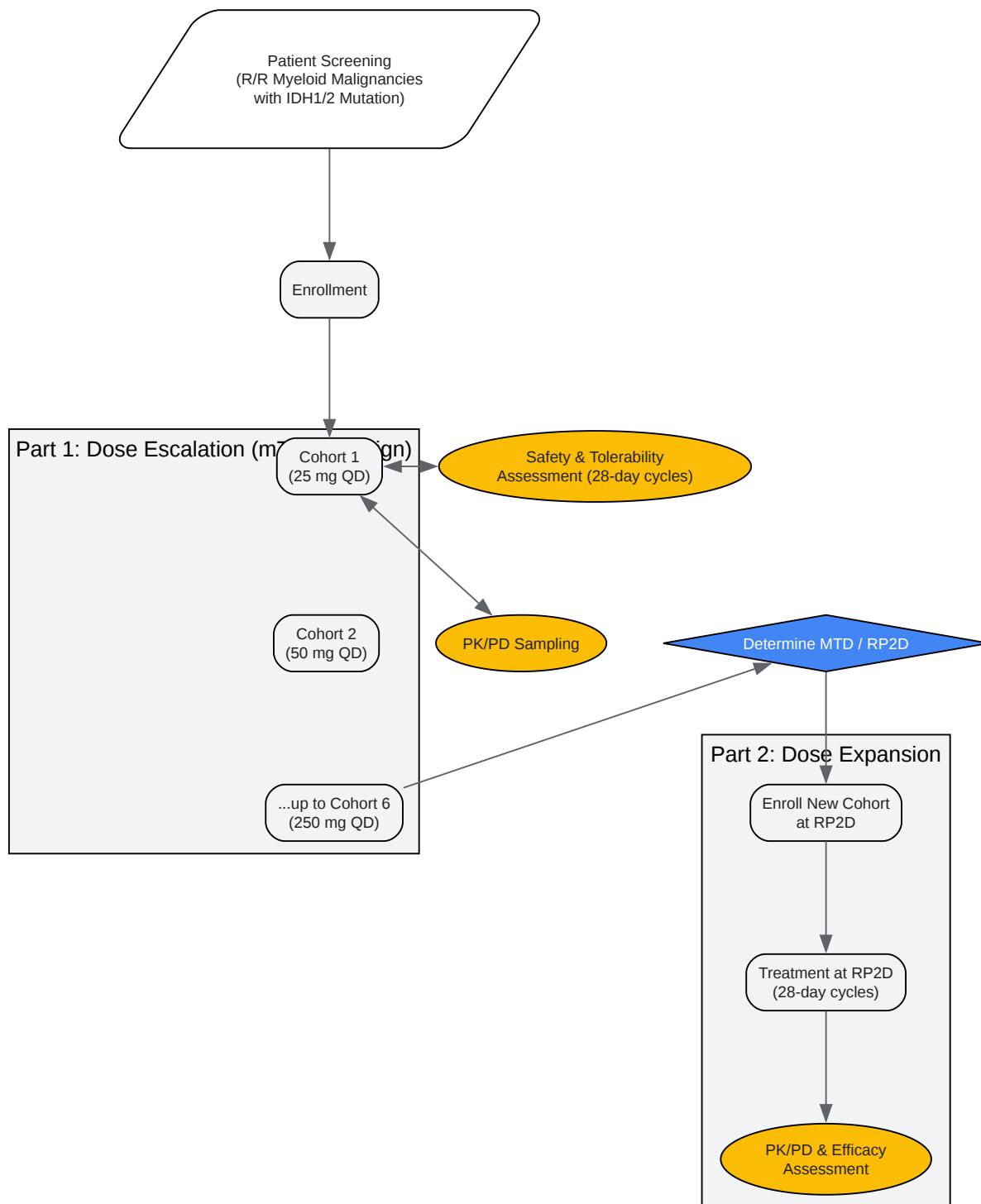
Parameter	Value	Population	Source
Dose Proportionality	Yes (50 mg to 400 mg)	Advanced Solid Tumors	[1]
Terminal Half-life ($t_{1/2}$)	90 - 120 hours	Relapsed/Refractory Myeloid Malignancies	[7]
Time to Steady State	~28 days	Advanced Solid Tumors	[1]
Accumulation Ratio	~5-fold	Advanced Solid Tumors, Myeloid Malignancies	[1] [7]

- | Recommended Phase 2 Dose (RP2D) | 250 mg QD (Cycle 1), then 150 mg QD (from Cycle 2)
- | Relapsed/Refractory Myeloid Malignancies |[\[7\]](#)[\[8\]](#) |

Experimental Protocols

Phase 1 Dose-Escalation Study in Hematological Malignancies (NCT04272957): This open-label, multicenter Phase 1 study was designed to evaluate the safety, tolerability, PK, PD, and preliminary efficacy of HMPL-306.[\[8\]](#)[\[9\]](#)

- Patient Population: Adults with relapsed, refractory, or resistant hematological malignancies harboring IDH1 and/or IDH2 mutations.[\[8\]](#)[\[9\]](#)
- Study Design: The study included dose-escalation and dose-expansion phases.[\[7\]](#) The dose-escalation phase ranged from 25 mg once daily (QD) to 250 mg QD in 28-day treatment cycles to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[\[7\]](#)[\[8\]](#)
- PK/PD Sampling: Blood samples were collected to assess plasma drug concentrations and levels of the oncometabolite 2-HG.[\[9\]](#)
- Primary Objectives: To evaluate safety, tolerability, and determine the MTD/RP2D.[\[7\]](#)



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Caption: Workflow for the HMPL-306 Phase 1 Dose-Escalation and Expansion Study.

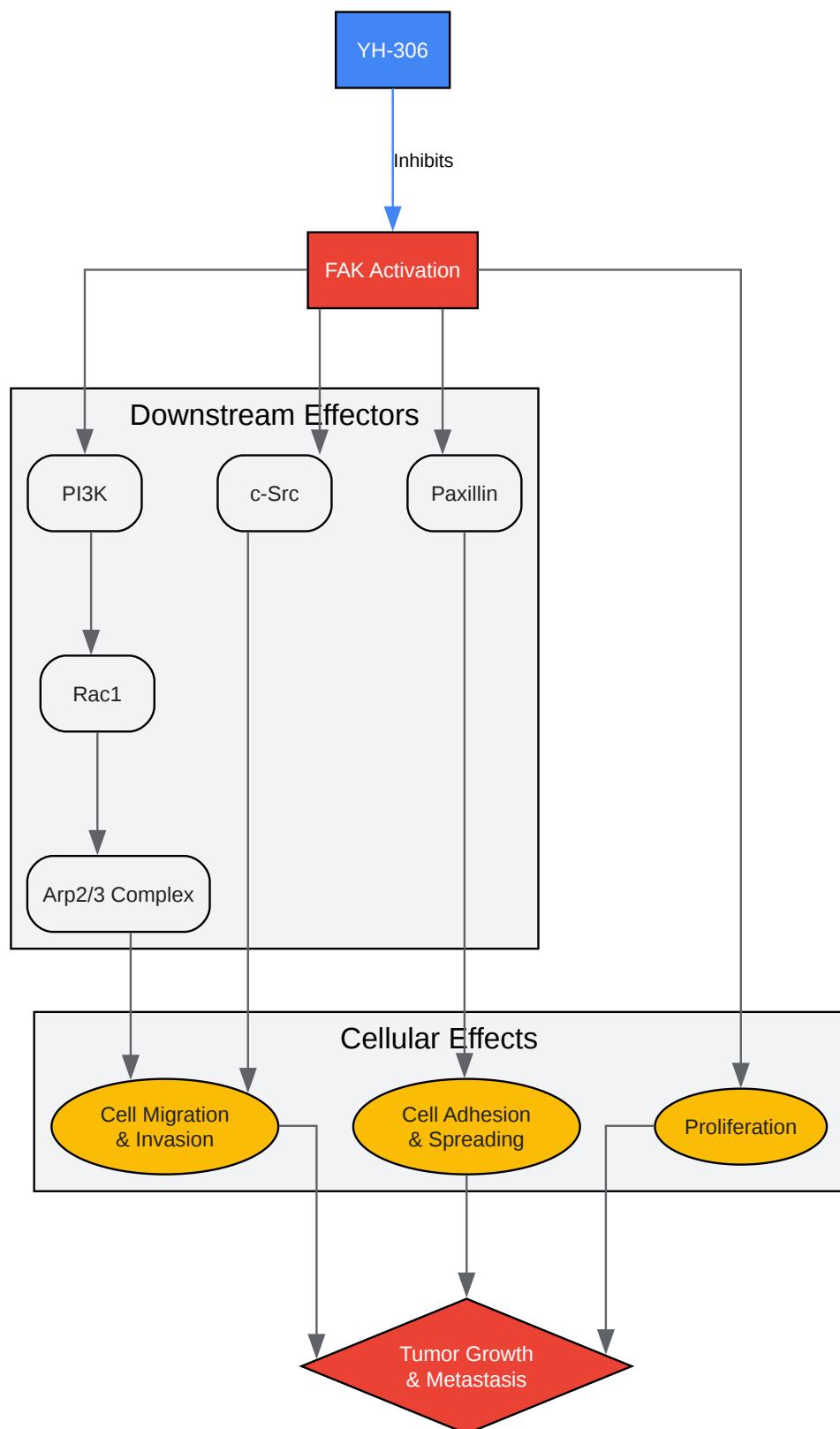
Part 2: YH-306 (FAK Pathway Inhibitor)

YH-306 is a novel synthetic small molecule identified as a potential therapeutic agent for colorectal cancer (CRC).[\[10\]](#) Its anticancer activity stems from the inhibition of tumor growth and metastasis.[\[10\]](#)

Pharmacodynamics of YH-306

The primary mechanism of **YH-306** is the suppression of the Focal Adhesion Kinase (FAK) signaling pathway.[\[10\]](#) FAK is a critical mediator of cell motility, including adhesion, spreading, migration, and invasion.[\[10\]](#)[\[11\]](#) By blocking the activation of FAK and its downstream effectors, **YH-306** disrupts these key processes in cancer metastasis.[\[10\]](#)

In vitro studies using CRC cell lines (HCT116, HT-29) demonstrated that **YH-306** significantly inhibits cell migration, invasion, proliferation, and colonization.[\[10\]](#) It also induces apoptosis in CRC cells.[\[10\]](#) Specifically, **YH-306** was shown to suppress the activation of FAK, c-Src, paxillin, and PI3K, as well as reduce the expression of matrix metalloproteinases (MMP2 and MMP9).[\[12\]](#) It also inhibits actin polymerization mediated by the Arp2/3 complex.[\[10\]](#) In vivo, **YH-306** suppressed CRC tumor growth in a xenograft mouse model and inhibited hepatic and pulmonary metastasis.[\[10\]](#)

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Caption: Signaling pathway inhibited by the preclinical compound **YH-306**.

Pharmacokinetics of YH-306

Detailed in vivo pharmacokinetic data for **YH-306**, such as absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively reported in the available scientific literature. The primary focus of published studies has been on its pharmacodynamic effects and anti-tumor efficacy.[10][12]

Experimental Protocols

In Vitro Cell Adhesion and Spreading Assays:

- Cell Lines: HCT116 and HT-29 colorectal cancer cells.[10]
- Methodology: 96-well plates were coated with extracellular matrix components like type I collagen or fibronectin.[11] Cells were seeded onto these plates and treated with various concentrations of **YH-306**.[10]
- Endpoint: The number of adherent cells was quantified to determine the inhibitory effect of **YH-306** on cell adhesion.[11] For spreading assays, the percentage of spread cells was determined after treatment.[10]

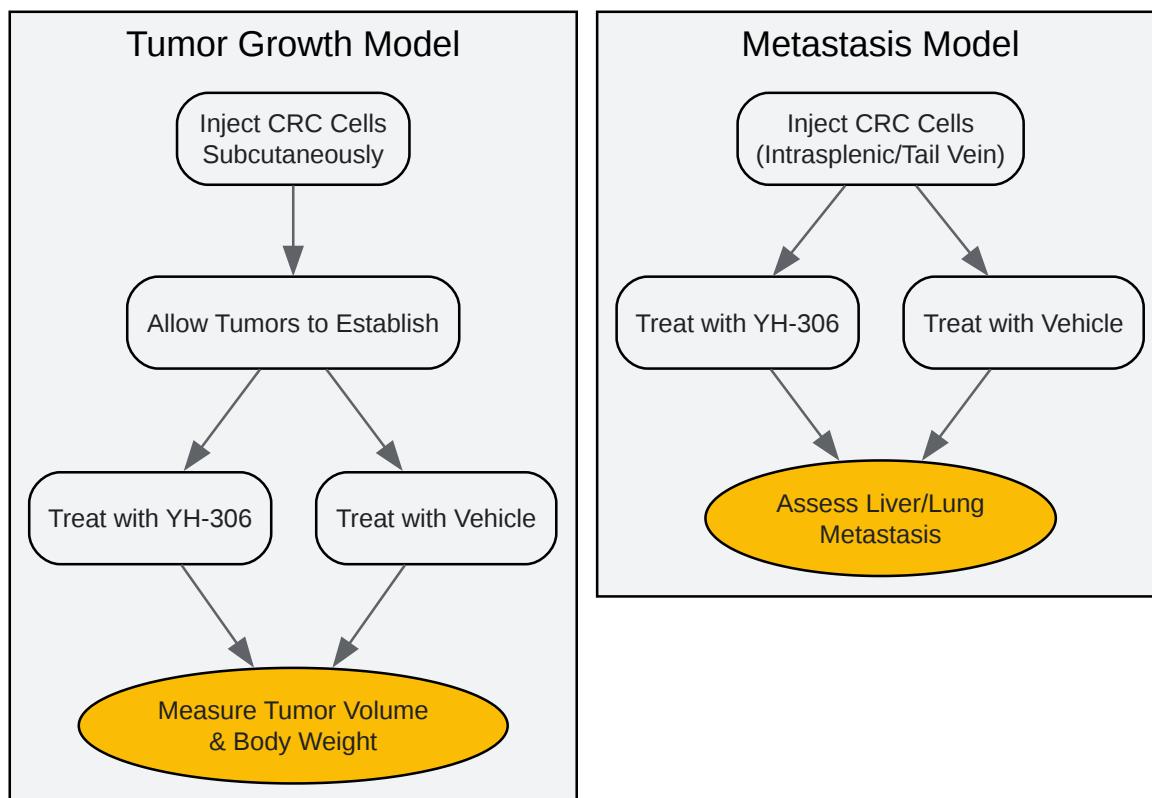
Table 2: In Vitro Efficacy of **YH-306** on CRC Cell Lines

Experiment	Cell Line	Treatment	Result	Source
Cell Adhesion	HCT116	50 μ M YH-306	67% inhibition on type I collagen	[11]
Cell Adhesion	HT-29	50 μ M YH-306	78% inhibition on type I collagen	[11]
Cell Spreading	HCT116, HT-29	YH-306	Significant, dose-dependent suppression	[10]

| Migration/Invasion | HCT116, HT-29 | **YH-306** | Significant, dose-dependent inhibition |[10] |

In Vivo Xenograft and Metastasis Models:

- Animal Model: Xenograft mouse models were used to assess in vivo efficacy.[10]
- Tumor Growth Protocol: Cancer cells were injected into mice. Once tumors were established, mice were treated with **YH-306**. Tumor volume and body weight were measured regularly.[10]
- Metastasis Protocol: To model metastasis, cancer cells were injected into the spleen or tail vein of mice, followed by treatment with **YH-306**. The formation of metastatic tumors in the liver and lungs was then evaluated.[10]



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Caption: Experimental workflow for in vivo studies of **YH-306**.

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